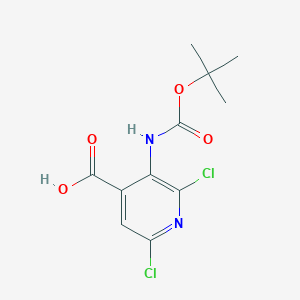
3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid is a chemical compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids It is characterized by the presence of a tert-butoxycarbonyl group attached to an amino group, which is further connected to a dichloroisonicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to facilitate the reaction.
Industrial Production Methods
Industrial production methods for Boc-protected amino acids, including this compound, may involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste .
化学反応の分析
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amino acid.
Substitution: The dichloro groups in the isonicotinic acid moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amino acid, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid involves the interaction of its functional groups with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can interact with various biological targets, such as enzymes and receptors, influencing their activity and function .
類似化合物との比較
Similar Compounds
3-((tert-Butoxycarbonyl)amino)methylbenzoic acid: Similar in structure but with a benzoic acid moiety instead of isonicotinic acid.
3-((tert-Butoxycarbonyl)amino)phenylboronic acid: Contains a boronic acid group, used in different chemical applications.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid is unique due to the presence of both Boc-protected amino and dichloroisonicotinic acid moieties. This combination provides distinct reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C11H12Cl2N2O4 |
|---|---|
分子量 |
307.13 g/mol |
IUPAC名 |
2,6-dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)15-7-5(9(16)17)4-6(12)14-8(7)13/h4H,1-3H3,(H,15,18)(H,16,17) |
InChIキー |
IHNZMJVLJGVIDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)
![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)
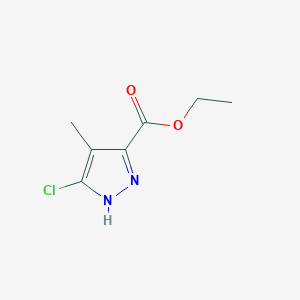
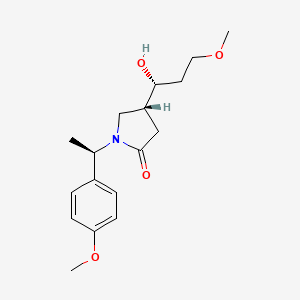
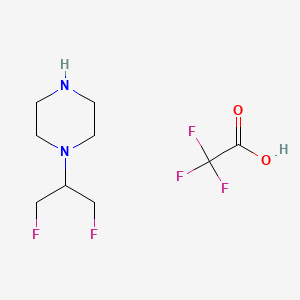

![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)


![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)
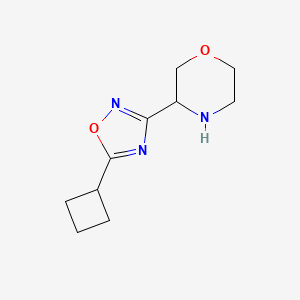
![8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one](/img/structure/B11783883.png)
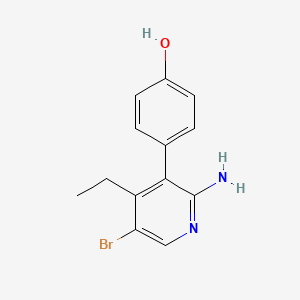
![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)
